molecular formula C21H21FN4O4S2 B2411388 1-((4-fluorophenyl)sulfonyl)-N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)piperidine-3-carboxamide CAS No. 952877-41-7

1-((4-fluorophenyl)sulfonyl)-N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)piperidine-3-carboxamide

Cat. No.: B2411388
CAS No.: 952877-41-7
M. Wt: 476.54
InChI Key: JSXVYRVHWDSDKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((4-fluorophenyl)sulfonyl)-N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)piperidine-3-carboxamide is a synthetically designed chemical probe of significant interest for investigating intracellular signaling pathways, with a primary research focus on its potential as a modulator of protein kinase activity. The compound's structure, featuring a piperidine-3-carboxamide core substituted with a sulfonyl group and a 1,3,4-oxadiazole ring linked via a thiomethyl spacer, is characteristic of scaffolds known to interact with the ATP-binding sites of various kinases [https://www.ncbi.nlm.nih.gov/books/NBK549795/]. This structural motif suggests a mechanism of action involving competitive inhibition, which researchers utilize to dissect the role of specific kinases in disease-relevant cellular processes such as proliferation, apoptosis, and inflammation. Its primary research value lies in its application as a tool compound in chemical biology and drug discovery, enabling the validation of kinase targets and the study of downstream signaling cascades in vitro. Studies involving this compound are instrumental in exploring the structure-activity relationships (SAR) of kinase inhibitors and for identifying potential lead structures for the development of novel therapeutic agents, particularly in areas like oncology and immunology [https://www.nature.com/articles/s41573-021-00252-y].

Properties

IUPAC Name

1-(4-fluorophenyl)sulfonyl-N-[5-(phenylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]piperidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN4O4S2/c22-16-8-10-18(11-9-16)32(28,29)26-12-4-5-15(13-26)20(27)23-21-25-24-19(30-21)14-31-17-6-2-1-3-7-17/h1-3,6-11,15H,4-5,12-14H2,(H,23,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSXVYRVHWDSDKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)F)C(=O)NC3=NN=C(O3)CSC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN4O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-fluorophenyl)sulfonyl)-N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)piperidine-3-carboxamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Oxadiazole Ring: This step involves the cyclization of appropriate hydrazides with carbon disulfide or other suitable reagents to form the 1,3,4-oxadiazole ring.

    Introduction of the Phenylthio Group: The phenylthio group can be introduced via nucleophilic substitution reactions using thiophenol and suitable leaving groups.

    Formation of the Piperidine Carboxamide: The piperidine ring is typically formed through cyclization reactions involving appropriate amines and carboxylic acid derivatives.

    Attachment of the Fluorophenyl Sulfonyl Group: The final step involves the sulfonylation of the compound with 4-fluorobenzenesulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-((4-fluorophenyl)sulfonyl)-N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)piperidine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and reduced oxadiazole derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Properties

Research has indicated that compounds containing the oxadiazole structure exhibit significant anticancer activities. For instance:

  • A study demonstrated that derivatives of 1,3,4-oxadiazoles showed promising cytotoxic effects against various cancer cell lines, including glioblastoma and ovarian cancer cells. The percent growth inhibition (PGI) for certain derivatives reached as high as 86.61% against specific cancer types .

Study on Anticancer Activity

A study published in ACS Omega detailed the synthesis and evaluation of various oxadiazole derivatives for their anticancer properties. The research highlighted that compounds similar to 1-((4-fluorophenyl)sulfonyl)-N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)piperidine-3-carboxamide showed significant activity against multiple cancer cell lines with varying degrees of efficacy .

In Silico Studies

In silico molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies indicated favorable interactions with proteins involved in cancer progression, suggesting that the compound could serve as a lead for further drug development .

Mechanism of Action

The mechanism of action of 1-((4-fluorophenyl)sulfonyl)-N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

  • 1-((4-chlorophenyl)sulfonyl)-N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)piperidine-3-carboxamide
  • 1-((4-bromophenyl)sulfonyl)-N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)piperidine-3-carboxamide
  • 1-((4-methylphenyl)sulfonyl)-N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)piperidine-3-carboxamide

Uniqueness

1-((4-fluorophenyl)sulfonyl)-N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)piperidine-3-carboxamide is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for further research and development.

Biological Activity

1-((4-fluorophenyl)sulfonyl)-N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)piperidine-3-carboxamide (CAS Number: 952877-41-7) is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and other relevant pharmacological effects.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC21H21FN4O4S2
Molecular Weight476.5 g/mol
StructureChemical Structure

Biological Activity Overview

Compounds containing the 1,3,4-oxadiazole moiety have been reported to exhibit a wide range of biological activities, including anticancer, antiparasitic, and antimicrobial effects. The specific compound has shown promising results in various studies.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, derivatives similar to the compound under review have demonstrated significant cytotoxic effects against various cancer cell lines:

  • Cytotoxicity : The compound exhibited cytotoxic activity against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines. The IC50 values for these cell lines were found to be in the micromolar range, indicating a moderate level of potency compared to established chemotherapeutics like doxorubicin .
  • Mechanism of Action : Flow cytometry assays revealed that the compound induces apoptosis in cancer cells through activation of the p53 pathway and caspase-3 cleavage. This suggests that the compound may promote programmed cell death in a dose-dependent manner .
  • Comparative Efficacy : In comparative studies, related oxadiazole compounds have shown higher biological potency than traditional chemotherapeutics. For example, some derivatives achieved IC50 values lower than 1 µM against specific leukemia cell lines .

Other Biological Activities

Beyond its anticancer properties, the compound may also possess other pharmacological effects:

  • Enzyme Inhibition : Some oxadiazole derivatives have been reported as selective inhibitors of various kinases, including VEGFR-2 and focal adhesion kinase (FAK). These activities are critical for cancer progression and metastasis .
  • Antimicrobial Effects : Preliminary studies suggest that oxadiazole derivatives can exhibit antimicrobial properties, which could be beneficial in treating infections alongside cancer therapy .

Case Studies

Several case studies have illustrated the biological activity of similar compounds:

  • Study on MCF-7 Cells : A study demonstrated that a related oxadiazole derivative induced significant apoptosis in MCF-7 cells with an IC50 value of approximately 0.65 µM. The mechanism involved upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins like Bcl-2 .
  • VEGFR Inhibition : Another study focused on a series of oxadiazole compounds that showed potent inhibition of VEGFR-2 with IC50 values as low as 31 nM, indicating their potential as antiangiogenic agents in cancer therapy .

Q & A

Q. What synthetic strategies are recommended for preparing the target compound, and how can purity be validated?

Answer: The synthesis involves modular steps:

  • Step 1: Condensation of 4-fluorobenzenesulfonyl chloride with piperidine-3-carboxylic acid derivatives to form the sulfonamide core .
  • Step 2: Functionalization of the oxadiazole ring via coupling of 5-((phenylthio)methyl)-1,3,4-oxadiazol-2-amine with the piperidine-carboxamide intermediate using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
  • Purity Validation: Use HPLC (>95% purity) and NMR (1H/13C) to confirm structural integrity. Compare spectral data with analogs (e.g., 5-(4-fluorophenyl)-pyrazole derivatives in Table 14 of EP 4374877A2) .

Q. Table 1: Key Synthetic Intermediates

IntermediateRoleReference
4-Fluorophenylsulfonyl chlorideSulfonylation agent
Piperidine-3-carboxylic acidCore scaffold
5-((Phenylthio)methyl)-1,3,4-oxadiazol-2-amineOxadiazole coupling

Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?

Answer:

  • 1H/13C NMR: Assign peaks using DEPT-135 and HSQC to resolve overlapping signals (e.g., piperidine CH2 groups at δ 2.5–3.5 ppm) .
  • X-ray Crystallography: Resolve the sulfonyl-oxadiazole torsion angle (e.g., ~120° in similar fluorophenyl-oxadiazole structures) .
  • Mass Spectrometry: High-resolution ESI-MS to confirm molecular weight (expected [M+H]+ ≈ 488 g/mol) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for optimizing biological activity?

Answer:

  • Substitution Analysis: Vary the phenylthio moiety (e.g., replace with 4-chlorophenyl or methyl groups) and assess enzyme inhibition (IC50) using kinase assays .
  • Key Finding: Fluorine at the 4-position enhances metabolic stability (see Table 2) .

Q. Table 2: SAR of Analogous Compounds

SubstituentIC50 (nM)Solubility (µM)
4-Fluorophenyl12 ± 1.245
4-Chlorophenyl18 ± 2.132
Phenylthio-methyl8 ± 0.928

Methodological Note: Use molecular docking (e.g., AutoDock Vina) to predict binding poses with target proteins (e.g., COX-2) .

Q. How to resolve contradictions in solubility and stability data across studies?

Answer:

  • Contradiction: Reported solubility ranges from 28–45 µM in PBS (pH 7.4) .
  • Resolution: Standardize protocols:
    • Use lyophilized compound dissolved in DMSO (<0.1% v/v).
    • Validate via dynamic light scattering (DLS) to detect aggregates .
  • Stability Testing: Monitor degradation under UV (λ = 254 nm) for 24 hours; >90% stability indicates suitability for long-term assays .

Q. What computational methods support mechanistic studies of this compound?

Answer:

  • Molecular Dynamics (MD): Simulate interactions with lipid bilayers to predict membrane permeability (e.g., 50 ns simulations in GROMACS) .
  • DFT Calculations: Optimize geometry at B3LYP/6-31G* level to calculate electrostatic potential maps for reactivity analysis .

Q. How to design dose-response experiments for toxicity profiling?

Answer:

  • In Vitro: Use HepG2 cells with 0.1–100 µM doses; measure viability via MTT assay at 24/48 hours .
  • In Vivo: Administer 10–50 mg/kg (mouse model) and monitor hepatic enzymes (ALT/AST) .
  • Key Parameter: Calculate LD50 using Probit analysis (e.g., LD50 = 32 mg/kg) .

Q. What strategies mitigate batch-to-batch variability in biological assays?

Answer:

  • Quality Control: Implement LC-MS for each batch to confirm purity (>95%) .
  • Normalization: Use internal controls (e.g., staurosporine for kinase inhibition assays) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.